molecular formula C25H46Na2O16P2 B565654 PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)

PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)

Cat. No.: B565654
M. Wt: 710.5 g/mol
InChI Key: UCYGAGOHASJWLC-ACHOKTOGSA-L
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Description

Phosphatidylinositol (PtdIns) phosphates are critical signaling lipids involved in membrane trafficking, cytoskeletal organization, and cellular signaling pathways. PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt) is a synthetic analog of natural PtdIns, featuring octanoyl (C8:0) fatty acid chains at the sn-1 and sn-2 positions of the glycerol backbone . Its structure preserves the stereochemistry of the inositol ring and diacylglycerol (DAG) moiety found in natural PtdIns, enabling it to mimic endogenous phosphoinositides in experimental settings. This compound is phosphorylated exclusively at the 3-position of the inositol ring and serves as a substrate or signaling intermediate in studies of lipid kinases (e.g., PI3K) and phosphatases . Its short-chain fatty acids enhance solubility, making it suitable for in vitro assays and structural studies of phosphoinositide-protein interactions .

Properties

IUPAC Name

disodium;[(1R,2R,3S,4R,5S,6S)-3-[[(2R)-2,3-di(octanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4,5,6-tetrahydroxycyclohexyl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48O16P2.2Na/c1-3-5-7-9-11-13-18(26)37-15-17(39-19(27)14-12-10-8-6-4-2)16-38-43(35,36)41-25-22(30)20(28)21(29)24(23(25)31)40-42(32,33)34;;/h17,20-25,28-31H,3-16H2,1-2H3,(H,35,36)(H2,32,33,34);;/q;2*+1/p-2/t17-,20+,21+,22-,23-,24-,25+;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYGAGOHASJWLC-ACHOKTOGSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])O)O)O)OC(=O)CCCCCCC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)OC[C@H](COP(=O)([O-])O[C@H]1[C@@H]([C@H]([C@@H]([C@H]([C@H]1O)OP(=O)(O)[O-])O)O)O)OC(=O)CCCCCCC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H46Na2O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The biochemical pathways affected by this compound are intricate and involve a signal transduction cascade. Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and DAG, which are key second messengers in this cascade.

Pharmacokinetics

The short fatty acid chains of this analog, compared to naturally-occurring PtdIns, give it different physical properties including high solubility in aqueous media. This property impacts its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.

Biochemical Analysis

Biological Activity

PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt) is a synthetic phosphoinositide that plays a critical role in cellular signaling pathways. This compound is particularly noted for its involvement in various biological processes, including membrane dynamics, cellular proliferation, and signal transduction. This article will delve into the biological activity of PtdIns-(3)-P1, highlighting key research findings, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

PtdIns-(3)-P1 is characterized by the presence of two octanoyl (C8) fatty acid chains at the sn-1 and sn-2 positions of the glycerol backbone. This modification enhances its membrane affinity and stability compared to natural phosphoinositides. The sodium salt form facilitates solubility in aqueous solutions, making it suitable for experimental applications.

Biological Functions

Cell Signaling

PtdIns-(3)-P1 is involved in several signaling pathways that are crucial for cell survival and function. It acts as a precursor for other phosphoinositides and participates in the regulation of various cellular activities:

  • Phagocytosis and Membrane Dynamics : PtdIns-(3)-P1 is implicated in the regulation of phagocytosis through its role in membrane trafficking and fusion processes. It promotes the recruitment of proteins involved in endocytosis and vesicle formation .
  • Cell Proliferation : Studies have shown that PtdIns-(3)-P1 can activate downstream signaling cascades that lead to increased cell proliferation. This effect is mediated through pathways involving protein kinase B (AKT) and other downstream effectors .

The biological activity of PtdIns-(3)-P1 can be attributed to its interaction with specific proteins and receptors:

  • Binding to Effector Proteins : PtdIns-(3)-P1 serves as a docking site for various effector proteins that contain pleckstrin homology (PH) domains. This interaction is essential for the localization of these proteins to the plasma membrane, facilitating their activation and subsequent signaling functions .
  • Regulation of Phosphoinositide Levels : The compound can influence the levels of other phosphoinositides within the cell, thereby modulating signaling pathways related to cell growth and metabolism. For instance, it has been shown to regulate the balance between PtdIns(3)P and PtdIns(4,5)P2, which are critical for actin cytoskeleton dynamics .

Research Findings

Recent studies have provided insights into the biological activity of PtdIns-(3)-P1:

StudyFindings
Demonstrated that PtdIns-(3)-P1 enhances AKT activation, leading to increased cell survival under stress conditions.
Showed that PtdIns-(3)-P1 promotes endosomal trafficking by recruiting specific proteins necessary for vesicle formation.
Investigated its role in cancer cell proliferation, revealing that elevated levels of PtdIns-(3)-P1 correlate with increased tumor growth in vitro.

Case Studies

Several case studies illustrate the therapeutic potential of targeting PtdIns-(3)-P1 pathways:

  • Cancer Therapy : In a study investigating breast cancer cells, inhibition of PtdIns-(3)-P1 synthesis resulted in reduced cell proliferation and increased apoptosis. This suggests that targeting this pathway may provide a novel approach for cancer treatment .
  • Neurodegenerative Diseases : Research has indicated that modulation of phosphoinositide metabolism, including PtdIns-(3)-P1 levels, may have protective effects against neurodegeneration. Enhancing PtdIns-(3)-P1 signaling could potentially restore normal cellular functions disrupted in diseases like Alzheimer's .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phosphoinositides vary in phosphorylation patterns and fatty acid composition, which dictate their biological roles. Below is a detailed comparison of PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt) with structurally related analogs:

Table 1: Key Differences Between PtdIns-(3)-P1 and Similar Compounds

Compound Name Phosphorylation Sites Fatty Acid Chains Salt Form Key Functional Differences References
PtdIns-(3)-P1 (1,2-dioctanoyl) 3-position C8:0 (octanoyl) Sodium Binds 3-phosphate-specific effectors (e.g., FYVE domain proteins); involved in early endosome maturation.
PtdIns-(4)-P1 (1,2-dihexanoyl) 4-position C6:0 (hexanoyl) Sodium Substrate for PIP5K to generate PIP2; shorter chains reduce membrane affinity compared to C8:0 analogs.
PtdIns-(4)-P1 (1,2-dioctanoyl) 4-position C8:0 (octanoyl) Ammonium Similar to sodium salt but may differ in solubility; used in lipid-protein binding assays.
PtdIns-(4,5)-P2 (1,2-dioctanoyl) 4,5-positions C8:0 (octanoyl) Sodium Key precursor for IP3 and DAG signaling; regulates ion channels and cytoskeletal dynamics.
PtdIns-(3,4,5)-P3 (1,2-dioctanoyl) 3,4,5-positions C8:0 (octanoyl) Sodium Binds PH domain proteins (e.g., Akt); critical for cell survival and proliferation.
PtdIns-(4)-P1 (1,2-dipalmitoyl) 4-position C16:0 (palmitoyl) Ammonium Longer chains enhance membrane anchoring but reduce solubility; used in membrane bilayer studies.
PtdIns-(4)-P1 (1,2-dioctanoyl)-biotin 4-position C8:0 (octanoyl) Sodium Biotin tag facilitates pull-down assays; may sterically hinder interactions with some proteins.

Key Findings

Phosphorylation Position Determines Signaling Specificity

  • PtdIns-(3)-P1 recruits proteins with 3-phosphate-binding domains (e.g., FYVE or PX domains), distinguishing it from PtdIns-(4)-P1, which interacts with 4-phosphate effectors like oxysterol-binding proteins (OSBP) .
  • PtdIns-(4,5)-P2 and PtdIns-(3,4,5)-P3 regulate distinct pathways, such as calcium mobilization (via IP3) and Akt-mediated survival signaling, respectively .

Fatty Acid Chain Length Impacts Membrane Dynamics Shorter chains (C6:0 or C8:0) improve solubility for in vitro assays but reduce membrane stability compared to long-chain analogs (e.g., C16:0 dipalmitoyl) . Dioctanoyl (C8:0) derivatives balance solubility and membrane integration, making them versatile for biochemical studies .

Salt Form and Modifications Influence Experimental Utility Ammonium salts (e.g., PtdIns-(4)-P1 (1,2-dioctanoyl)) may precipitate in high-pH conditions, whereas sodium salts are more stable in aqueous buffers . Biotinylated analogs (e.g., PtdIns-(4)-P1-biotin) enable affinity purification but may alter binding kinetics due to the bulky tag .

Functional Redundancy and Cross-Regulation Enzymes like phosphatases (e.g., PTEN) and kinases (e.g., PI3K) interconvert phosphoinositides, creating dynamic signaling networks. For example, PtdIns-(3)-P1 can be phosphorylated to PtdIns-(3,4)-P2, linking endocytic and proliferative pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)
Reactant of Route 2
PtdIns-(3)-P1 (1,2-dioctanoyl) (sodium salt)

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